

An In-depth Technical Guide to 2-Chloro-5-cyanobenzotrifluoride

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethyl)benzonitrile

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Introduction: A Versatile Fluorinated Building Block

2-Chloro-5-cyanobenzotrifluoride, systematically known as 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS No. 1735-54-2), is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a trifluoromethyl group, a nitrile moiety, and a chlorine atom on a benzene ring, offers a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical and physical characteristics, spectroscopic signature, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.^{[1][2]} Similarly, the nitrile group is a versatile functional handle and a key pharmacophore in numerous approved drugs.^[3] The presence of these functionalities, along with a reactive chlorine atom, makes 2-Chloro-5-cyanobenzotrifluoride a valuable intermediate for the synthesis of complex molecular architectures.^[4]

Physicochemical and Structural Properties

Understanding the fundamental properties of 2-Chloro-5-cyanobenzotrifluoride is paramount for its handling, reaction design, and application. The key physicochemical data for this compound are summarized in the table below.

Property	Value	Reference(s)
Systematic Name	4-Chloro-3-(trifluoromethyl)benzonitrile	[5][6][7]
Synonym	2-Chloro-5-cyanobenzotrifluoride	[4][6]
CAS Number	1735-54-2	[5][6][8]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[5][8]
Molecular Weight	205.56 g/mol	[5][8]
Appearance	White to almost white crystalline powder	[4]
Melting Point	63 - 68 °C	[4][9]
Boiling Point	100 - 105 °C at 11 mmHg	[9]

Molecular Structure

The structure of 2-Chloro-5-cyanobenzotrifluoride is depicted below. The trifluoromethyl group at position 3 and the nitrile group at position 1 are in a para-relationship, while the chlorine atom is at position 4. This substitution pattern dictates the molecule's reactivity and electronic distribution.

Figure 1: Chemical structure of 4-Chloro-3-(trifluoromethyl)benzonitrile.

Spectroscopic Characterization

While comprehensive experimental spectra for 4-Chloro-3-(trifluoromethyl)benzonitrile are not widely available in public databases, its structural features allow for predictable spectroscopic characteristics.

Infrared (IR) Spectroscopy

The infrared spectrum is a valuable tool for identifying the key functional groups within the molecule. A certificate of analysis for 4-Chloro-3-(trifluoromethyl)benzonitrile confirms that its IR spectrum aligns with its structure.^[10] Key expected vibrational frequencies include:

- C≡N stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹.
- C-F stretches: Strong, characteristic absorptions for the trifluoromethyl group are anticipated in the 1100-1350 cm⁻¹ region.
- Aromatic C-H stretches: These will appear above 3000 cm⁻¹.
- Aromatic C=C stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
- C-Cl stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups, and the electron-donating and withdrawing nature of the chlorine atom.

- A doublet for the proton at C2 (ortho to the nitrile and meta to the trifluoromethyl group).
- A doublet of doublets for the proton at C6 (ortho to both the chlorine and the trifluoromethyl group).
- A doublet for the proton at C5 (ortho to the chlorine and meta to the nitrile group).

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

- The carbon of the nitrile group (C≡N) will appear in the range of 115-125 ppm.
- The carbon of the trifluoromethyl group (-CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF).

- The six aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Mass Spectrometry (MS)

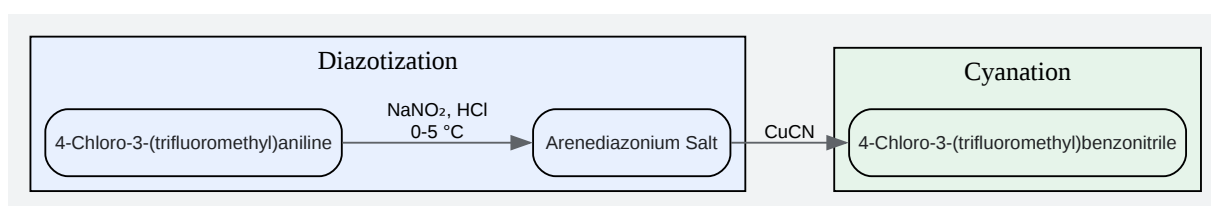
The electron ionization mass spectrum of 4-Chloro-3-(trifluoromethyl)benzonitrile would be expected to show a prominent molecular ion peak (M^+). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an $M+2$ peak approximately one-third the intensity of the M^+ peak). Fragmentation would likely involve the loss of the chlorine atom, the trifluoromethyl group, and the nitrile group.

Synthesis of 2-Chloro-5-cyanobenzotrifluoride

The synthesis of 2-Chloro-5-cyanobenzotrifluoride can be approached through established synthetic methodologies for the formation of aryl nitriles. Two primary and robust strategies are the Sandmeyer reaction and palladium-catalyzed cyanation.

Method 1: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.^{[9][11]} This approach offers a high degree of regiochemical control.



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Figure 2: Proposed Sandmeyer reaction pathway for the synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile.

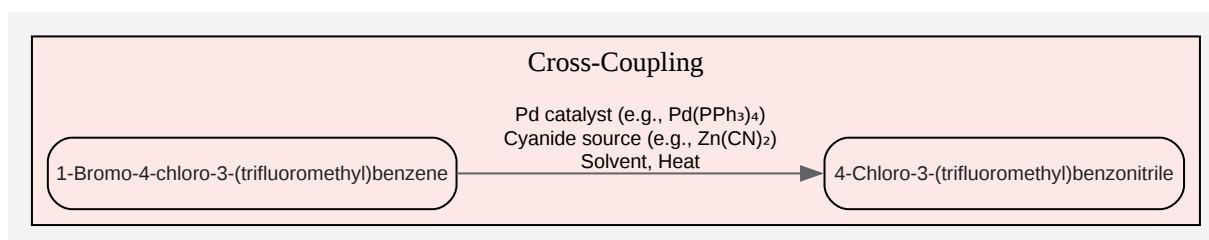
Experimental Protocol: A Self-Validating System

- Diazotization of 4-Chloro-3-(trifluoromethyl)aniline:

- Dissolve 4-Chloro-3-(trifluoromethyl)aniline in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. The use of a low temperature is critical to ensure the stability of the resulting diazonium salt.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is exothermic, and careful control of the addition rate is necessary to prevent decomposition of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of nitrous acid (using starch-iodide paper).
- Cyanation (Sandmeyer Reaction):
 - In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent.
 - Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous nitrogen evolution is typically observed, indicating the conversion of the diazonium salt to the aryl nitrile. The reaction is often allowed to warm to room temperature or gently heated to ensure completion.
 - The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the diazonium salt and the formation of the desired product.
- Work-up and Purification:
 - Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
 - The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-Chloro-3-(trifluoromethyl)benzonitrile.

Method 2: Palladium-Catalyzed Cyanation

An alternative modern approach is the palladium-catalyzed cyanation of an appropriate aryl halide or triflate. This method can offer milder reaction conditions and a broader substrate scope.



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Figure 3: Proposed Palladium-catalyzed cyanation for the synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile.

Experimental Protocol: A Self-Validating System

- Reaction Setup:
 - To a reaction vessel, add the starting aryl halide (e.g., 1-bromo-4-chloro-3-(trifluoromethyl)benzene), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a cyanide source (e.g., zinc cyanide, which is less toxic than alkali metal cyanides), a suitable solvent (e.g., DMF, DMAc), and any necessary ligands or additives.
 - The reaction vessel is then purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can deactivate the palladium catalyst.
- Reaction Execution:
 - The reaction mixture is heated to the desired temperature and stirred for the required time. The progress of the reaction is monitored by an appropriate analytical technique (TLC, GC-MS, or HPLC).
- Work-up and Purification:

- After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any insoluble materials.
- The filtrate is then subjected to an aqueous work-up, typically involving partitioning between water and an organic solvent.
- The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Development and Materials Science

The unique substitution pattern of 2-Chloro-5-cyanobenzotrifluoride makes it a valuable intermediate in several high-value applications.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in the synthesis of a variety of biologically active molecules.^[4]

- **Pharmaceutical Research:** It is employed in the development of pharmaceuticals, particularly in creating compounds with potential anti-inflammatory and analgesic properties.^[4] The trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups like amines or carboxylic acids.^{[1][3]}
- **Pesticide Development:** 2-Chloro-5-cyanobenzotrifluoride is a key intermediate in the synthesis of various agrochemicals, contributing to crop protection against pests and diseases.^[4]

Materials Science

The presence of the fluorinated group imparts unique properties that are desirable in advanced materials.

- **Polymers and Coatings:** The compound is used in the formulation of specialty polymers and coatings that require enhanced thermal and chemical resistance.^[4]

Conclusion: A Key Enabler for Innovation

2-Chloro-5-cyanobenzotrifluoride (4-Chloro-3-(trifluoromethyl)benzonitrile) is a strategically important chemical intermediate. Its trifluoromethyl and nitrile functionalities provide a powerful platform for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The synthetic routes to this compound are well-established, allowing for its reliable production. For researchers and developers in the chemical and life sciences, a thorough understanding of the properties and reactivity of this versatile building block is essential for unlocking its full potential in driving innovation.

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